ETHANONE, 2,2,2-TRIFLUORO-1-(2-METHYL-2-CYCLOHEXEN-1-YL)-
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Overview
Description
2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one is a chemical compound with the molecular formula C9H11F3O. It is characterized by the presence of a trifluoromethyl group attached to a cyclohexene ring, making it a unique compound in terms of its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one typically involves the reaction of 2-methylcyclohex-2-en-1-one with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
- 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanol
- 2,2,2-Trifluoro-1-(cyclohexyl)ethanone
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethan-1-one is unique due to the presence of the 2-methylcyclohex-2-en-1-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
163882-73-3 |
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Molecular Formula |
C9H11F3O |
Molecular Weight |
192.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methylcyclohex-2-en-1-yl)ethanone |
InChI |
InChI=1S/C9H11F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h4,7H,2-3,5H2,1H3 |
InChI Key |
NUHINZKFHHJURI-UHFFFAOYSA-N |
SMILES |
CC1=CCCCC1C(=O)C(F)(F)F |
Canonical SMILES |
CC1=CCCCC1C(=O)C(F)(F)F |
Synonyms |
Ethanone, 2,2,2-trifluoro-1-(2-methyl-2-cyclohexen-1-yl)- (9CI) |
Origin of Product |
United States |
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